Cas no 923250-22-0 (ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate)

ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 1,2-dimethyl-5-[(2-thienylcarbonyl)oxy]-1H-indole-3-carboxylate
- ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate
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- インチ: 1S/C18H17NO4S/c1-4-22-18(21)16-11(2)19(3)14-8-7-12(10-13(14)16)23-17(20)15-6-5-9-24-15/h5-10H,4H2,1-3H3
- InChIKey: QALOARWYTDDTFR-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2=C(C=C(OC(C3SC=CC=3)=O)C=C2)C(C(OCC)=O)=C1C
ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3123-0171-5μmol |
ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |
923250-22-0 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F3123-0171-50mg |
ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |
923250-22-0 | 90%+ | 50mg |
$160.0 | 2023-07-05 | |
Life Chemicals | F3123-0171-4mg |
ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |
923250-22-0 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F3123-0171-2mg |
ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |
923250-22-0 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F3123-0171-20μmol |
ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |
923250-22-0 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F3123-0171-2μmol |
ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |
923250-22-0 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F3123-0171-3mg |
ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |
923250-22-0 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
Life Chemicals | F3123-0171-10μmol |
ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |
923250-22-0 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F3123-0171-25mg |
ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |
923250-22-0 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F3123-0171-40mg |
ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |
923250-22-0 | 90%+ | 40mg |
$140.0 | 2023-07-05 |
ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylateに関する追加情報
Comprehensive Analysis of Ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate (CAS No. 923250-22-0)
Ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate (CAS No. 923250-22-0) is a synthetic organic compound that has garnered significant attention in pharmaceutical and materials science research. This indole derivative features a thiophene-2-carbonyloxy moiety, which enhances its potential applications in drug discovery and functional materials. The compound's unique structure combines an indole core with ester and carbonyl functionalities, making it a versatile intermediate for further chemical modifications.
Researchers are increasingly interested in indole-based compounds due to their prevalence in bioactive molecules. The ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate structure aligns with current trends in heterocyclic chemistry, where fused-ring systems are explored for their electronic and biological properties. Its CAS No. 923250-22-0 serves as a critical identifier in chemical databases, facilitating patent searches and regulatory compliance.
The compound's thiophene component is particularly noteworthy, as thiophene derivatives are widely studied for their role in organic electronics and medicinal chemistry. Recent publications highlight thiophene-containing compounds as promising candidates for OLED materials and kinase inhibitors. This dual applicability positions ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate at the intersection of multiple research domains.
Synthetic accessibility is another advantage of this compound. The ester group at the 3-position allows for straightforward derivatization, enabling researchers to create libraries of analogs for structure-activity relationship (SAR) studies. Such approaches are fundamental in modern drug discovery pipelines, where molecular diversification is key to identifying lead compounds.
From an analytical perspective, CAS No. 923250-22-0 exhibits characteristic spectroscopic signatures. Nuclear Magnetic Resonance (NMR) studies typically show distinct peaks for the methyl groups at positions 1 and 2, while the thiophene carbonyl proton appears downfield in the 1H NMR spectrum. These features aid in compound identification and purity assessment during quality control procedures.
The growing demand for specialty chemicals in academic and industrial settings has increased the relevance of compounds like ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate. Suppliers often highlight its availability as a research-grade chemical, with specifications including ≥95% purity by HPLC. Proper storage recommendations typically suggest protection from light and moisture at controlled temperatures.
In the context of green chemistry initiatives, researchers are investigating eco-friendly synthetic routes for such indole derivatives. Recent advances in catalytic methods and solvent-free reactions could potentially improve the sustainability profile of CAS No. 923250-22-0 production. These developments align with the pharmaceutical industry's push toward more sustainable manufacturing practices.
Patent literature reveals that indole-3-carboxylate derivatives have been claimed in various therapeutic areas, though specific applications of ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate remain proprietary. The compound's structural features suggest potential interactions with biological targets such as G-protein coupled receptors or metabolic enzymes, making it a subject of ongoing investigation.
For researchers working with this compound, proper material safety data should always be consulted. While not classified as hazardous under standard protocols, appropriate laboratory precautions should be maintained when handling any synthetic organic compound. The molecular weight and physicochemical properties of this material influence its handling requirements and solubility characteristics.
The future research directions for CAS No. 923250-22-0 may include exploration of its photophysical properties for sensor applications or further evaluation of its biological activity profiles. As the scientific community continues to investigate multi-functional heterocycles, compounds like ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate will likely remain important tools for chemical innovation.
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